Dansylproline
Overview
Description
Mechanism of Action
Target of Action
Dansylproline is a bioactive chemical . It has been used as a mechanism-based inhibitor of human cytomegalovirus (HCMV) protease . The primary target of this compound is the HCMV protease, an enzyme that plays a crucial role in the replication of the human cytomegalovirus .
Mode of Action
This compound interacts with the HCMV protease, inhibiting its function . This interaction disrupts the normal activity of the protease, thereby inhibiting the replication of the human cytomegalovirus
Biochemical Pathways
This compound’s action on the HCMV protease affects the viral replication pathway . By inhibiting the function of the HCMV protease, this compound disrupts the life cycle of the virus, preventing it from replicating and spreading . The downstream effects of this disruption can include a reduction in viral load and potentially a halt in the progression of diseases caused by the human cytomegalovirus.
Result of Action
The primary result of this compound’s action is the inhibition of the HCMV protease, leading to a disruption in the replication of the human cytomegalovirus . This can potentially lead to a decrease in viral load and a halt in the progression of diseases caused by the virus.
Biochemical Analysis
Biochemical Properties
Dansylproline plays a significant role in biochemical reactions, primarily due to its fluorescent nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to bind to bovine serum albumin, a protein commonly used in biochemical studies . This interaction is characterized by the formation of a complex that can be detected through fluorescence spectroscopy. Additionally, this compound is used as a probe to study the binding sites of enzymes and proteins, providing insights into their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to be readily taken up by WM35 cells, where it distributes over the cytosol and accumulates in the perinuclear area . This accumulation can impact cellular processes such as protein synthesis and degradation, as well as cell signaling pathways that are crucial for cell survival and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with proteins and enzymes, leading to changes in their activity. For instance, this compound has been used to study the binding properties of glycosylated human serum albumin, revealing insights into the enantioselective binding sites on the protein . These interactions can result in enzyme inhibition or activation, as well as changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental setups. Studies have shown that this compound is stable under certain conditions, but its fluorescence properties can degrade over time, affecting the accuracy of experimental results . Long-term effects on cellular function have also been observed, with prolonged exposure to this compound leading to changes in cell viability and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used as a non-toxic fluorescent probe for imaging studies. At high doses, it may exhibit toxic or adverse effects. For example, high concentrations of this compound have been shown to significantly enhance the proliferation of WM35 cells, while metastatic A375 cells were virtually unaffected . These findings highlight the importance of dosage optimization in experimental studies involving this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, proline transporters such as ProT and PutP are involved in the uptake and distribution of proline derivatives, including this compound . These transporters facilitate the movement of this compound across cellular membranes, affecting its localization and accumulation within cells.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to accumulate in the perinuclear area of WM35 cells, suggesting that it may interact with nuclear components or be involved in nuclear processes . The subcellular localization of this compound is likely directed by targeting signals or post-translational modifications that guide it to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dansylproline is typically synthesized through the reaction of dansyl chloride with L-proline. The reaction is carried out in an alkaline medium, usually in the presence of a base such as sodium bicarbonate or sodium hydroxide. The reaction proceeds as follows:
- Dissolve L-proline in an aqueous solution of sodium bicarbonate.
- Add dansyl chloride to the solution while maintaining the pH between 8 and 9.
- Stir the reaction mixture at room temperature for several hours.
- Extract the product with an organic solvent such as ethyl acetate.
- Purify the product through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale mixing of L-proline and dansyl chloride in a controlled environment.
- Use of industrial-grade solvents and bases to facilitate the reaction.
- Implementation of automated extraction and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dansylproline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the dimethylamino group, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, which primarily targets the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Dansylproline has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in chromatography and spectroscopy for the detection and quantification of amino acids and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme kinetics through fluorescence resonance energy transfer (FRET) assays.
Medicine: Utilized in the development of diagnostic assays for detecting specific biomarkers in biological samples.
Comparison with Similar Compounds
Dansylglycine: Another fluorescent derivative of an amino acid, used for similar applications in fluorescence spectroscopy.
Dansylamide: A fluorescent compound used in the study of enzyme activity and protein interactions.
Dansylphenylalanine: A fluorescent probe used in the analysis of protein structure and function.
Uniqueness of Dansylproline: this compound is unique due to its specific interaction with proline residues in proteins and peptides, which makes it particularly useful in studying proline-rich regions of proteins. Its stability and high fluorescence quantum yield also make it a preferred choice for various analytical applications .
Properties
IUPAC Name |
(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJIWURDCGMVQE-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154140 | |
Record name | Dansylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1239-94-7 | |
Record name | Dansylproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dansylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70154140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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